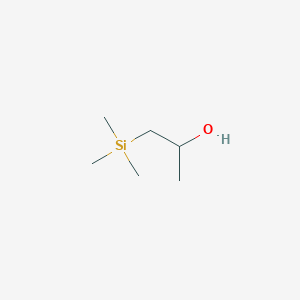

2-Propanol, 1-(trimethylsilyl)-

Description

Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are integral to numerous facets of contemporary chemical science. Their unique properties, which differ significantly from their carbon analogues, have established them as indispensable tools in organic synthesis, materials science, and pharmaceutical development. organic-chemistry.orgwikipedia.org The silicon atom is more electropositive and larger than carbon, and it can form hypervalent species, enabling a diverse range of chemical reactivities. nih.gov

The stability of the silicon-carbon bond, coupled with the high strength of silicon-oxygen and silicon-fluorine bonds, underpins many of their applications. nih.gov Organosilicon compounds serve as versatile protecting groups for sensitive functionalities like alcohols, are key components in cross-coupling reactions, and form the backbone of widely used materials such as silicones (polysiloxanes). organic-chemistry.orgnih.gov Their growing importance is reflected in the steady increase in academic publications and patents centered on their synthesis and application. nrochemistry.com

Role of Silyl (B83357) Alcohols as Key Intermediates and Synthons in Advanced Organic Synthesis

Silyl alcohols, and specifically β-hydroxyalkylsilanes like 2-Propanol, 1-(trimethylsilyl)-, are fundamental synthons in organic synthesis. Their primary claim to fame is their role as the central intermediate in the Peterson olefination reaction. organic-chemistry.orgnumberanalytics.com This powerful reaction provides a method for the synthesis of alkenes from carbonyl compounds, analogous to the Wittig reaction. numberanalytics.com

The Peterson olefination proceeds via the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxyalkylsilane intermediate. organic-chemistry.orgnrochemistry.com A key advantage of this method is the stereochemical control it offers. The intermediate β-hydroxysilane can often be isolated, and its subsequent elimination to form the alkene can be directed to yield either the cis- or trans-isomer by choosing either acidic or basic conditions for the elimination step. wikipedia.org

Acid-catalyzed elimination proceeds via an anti-elimination pathway. organic-chemistry.org

Base-catalyzed elimination occurs through a syn-elimination pathway, often involving a pentacoordinate silicon intermediate. organic-chemistry.orgnrochemistry.com

This stereochemical dichotomy makes β-silyl alcohols like 2-Propanol, 1-(trimethylsilyl)- highly valuable intermediates, allowing for the strategic construction of specific alkene geometries in the synthesis of complex molecules. youtube.com

Current Landscape of Academic Research on 2-Propanol, 1-(trimethylsilyl)- and Related Organosilicon Alcohol Structures

While foundational β-hydroxyalkylsilanes such as 2-Propanol, 1-(trimethylsilyl)- are well-established as key intermediates, the current academic research landscape has largely expanded to focus on more complex and functionalized organosilicon alcohol structures. The fundamental principles demonstrated by simple molecules like 2-Propanol, 1-(trimethylsilyl)- are now being applied to the development of novel synthetic methodologies and the synthesis of intricate molecular targets.

A significant area of contemporary research involves the development of catalytic and stereoselective methods for preparing chiral silyl alcohols. These chiral synthons are then used in the asymmetric synthesis of natural products and other biologically active molecules. For instance, research has explored the use of chiral catalysts to effect enantioselective allylations and other C-C bond-forming reactions where silyl alcohols are intermediates or products.

Furthermore, academic inquiry has moved towards investigating the reactivity of silyl alcohols with more diverse functional groups. This includes studies on aryl-substituted silyl alcohols, propargylic silyl alcohols, and those embedded within complex scaffolds. uni.lusigmaaldrich.com For example, the synthesis of 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol (B1302281) highlights the interest in combining the properties of silyl alcohols with other reactive moieties like alkynes. sigmaaldrich.com Similarly, research into fragrance materials has involved the toxicological assessment of various aryl alkyl alcohols, some of which possess silicon-containing structures. researchgate.net

In essence, while there is limited recent academic literature focusing exclusively on 2-Propanol, 1-(trimethylsilyl)-, its importance lies in its role as a prototypical β-silyl alcohol. The principles of its reactivity, particularly the stabilization of a β-carbocation (the β-silicon effect) and its utility in the Peterson olefination, have provided the foundation for much of the advanced and ongoing research into more structurally elaborate and synthetically challenging organosilicon alcohols. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

18182-10-0 |

|---|---|

Molecular Formula |

C6H16OSi |

Molecular Weight |

132.28 g/mol |

IUPAC Name |

1-trimethylsilylpropan-2-ol |

InChI |

InChI=1S/C6H16OSi/c1-6(7)5-8(2,3)4/h6-7H,5H2,1-4H3 |

InChI Key |

XAQCRBIXUXIJHB-UHFFFAOYSA-N |

SMILES |

CC(C[Si](C)(C)C)O |

Canonical SMILES |

CC(C[Si](C)(C)C)O |

Synonyms |

1-TMS-2-PR 1-trimethylsilyl-2-propanol |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propanol, 1 Trimethylsilyl and Its Analogs

Synthetic Routes for Silylated Alcohols

The formation of silyl (B83357) ethers, such as 2-propanol, 1-(trimethylsilyl)-, is commonly achieved through the reaction of an alcohol with a silylating agent. wikipedia.orgontosight.ai A prevalent method involves the use of a silyl chloride, like trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.orgontosight.ai The Corey protocol, a reliable and swift procedure, employs imidazole (B134444) as the base in a high concentration of dimethylformamide (DMF). wikipedia.org While replacing DMF with dichloromethane (B109758) results in a slower reaction, it simplifies the purification process. wikipedia.org

Another significant approach is the dehydrogenative silylation of alcohols, which involves reacting an alcohol with a hydrosilane in the presence of a catalyst, releasing dihydrogen gas as the only byproduct. organic-chemistry.orgepa.govgelest.com This method is particularly advantageous for creating sterically hindered silyl ethers. gelest.com Various catalysts can be employed, including the commercially available tris(pentafluorophenyl)borane (B72294) [B(C6F5)3], which effectively catalyzes the silylation of a wide range of alcohols at room temperature. epa.gov Other catalytic systems include those based on iron, which promote transfer hydrosilylation with silyl formates under mild conditions, and rhodium catalysts that generate a chlorosilane in situ from a vinylsilane and HCl. organic-chemistry.org

Functional Group Interconversions Leading to 1-(trimethylsilyl)-2-propanol Structures

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another, thereby altering a molecule's reactivity and properties. solubilityofthings.comnumberanalytics.com This is crucial for creating complex molecules. numberanalytics.com In the context of synthesizing 1-(trimethylsilyl)-2-propanol and its analogs, FGI can be employed to introduce the necessary hydroxyl and trimethylsilyl groups.

For instance, a primary alcohol can be oxidized to an aldehyde, which can then undergo further reactions. solubilityofthings.comimperial.ac.uk Conversely, aldehydes and ketones can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). solubilityofthings.com Nucleophilic substitution reactions are also a key FGI tool. solubilityofthings.com An alkyl halide can be converted to an alcohol by reacting it with a hydroxide (B78521) ion. solubilityofthings.com These fundamental transformations provide pathways to synthesize the propanol (B110389) backbone, which can then be silylated to yield the target compound.

Stereoselective Synthesis of Chiral Silyl Alcohols

The synthesis of chiral silyl alcohols, where the stereochemistry at the alcohol center is controlled, is a significant area of research due to the importance of enantiomerically pure compounds in various fields, including pharmaceuticals. dntb.gov.uajocpr.com

Asymmetric Catalysis in Silyl Alcohol Preparation

Asymmetric catalysis offers a powerful method for preparing chiral silyl ethers. This can involve the kinetic resolution of racemic alcohols or the desymmetrization of diols. dntb.gov.ua Organocatalytic approaches have emerged as a significant strategy. nih.govacs.org For example, imidodiphosphorimidate (IDPi) catalysts have been successfully used in the enantioselective synthesis of tertiary silyl ethers. nih.govacs.org These reactions can proceed through a desymmetrizing carbon-carbon bond-forming silicon-hydrogen exchange reaction of symmetrical bis(methallyl)silanes with phenols. nih.govacs.org Another approach involves the use of a combination of a chiral Lewis basic catalyst and an achiral co-catalyst to promote the enantioselective monosilylation of diols. nih.gov This synergistic catalysis can significantly increase reaction rates and maintain high enantioselectivity. nih.gov

Biocatalytic Approaches, including Lipase-Catalyzed Kinetic Resolution

Biocatalysis provides an environmentally friendly and highly selective alternative for the synthesis of chiral silyl alcohols. nih.govresearchgate.netresearchgate.net Lipases, in particular, have been extensively studied for the kinetic resolution of racemic alcohols. jocpr.comnih.govmdpi.com In a lipase-catalyzed kinetic resolution, one enantiomer of a racemic alcohol is preferentially acylated, leaving the other enantiomer in high enantiomeric excess. nih.gov For instance, the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols through transesterification has been shown to yield both the remaining (S)-alcohol and the (R)-acetylated product with excellent enantiomeric excesses (>99%). nih.gov

Another enzyme with potential in silyl ether synthesis is silicatein-α (Silα), derived from marine sponges. researchgate.netresearchgate.netmdpi.commanchester.ac.uk This enzyme can catalyze the condensation of organosilanols with alcohols to form silyl ethers. researchgate.netresearchgate.netmdpi.commanchester.ac.uk Studies have shown that Silα exhibits a preference for the silylation of the S-enantiomers of chiral alcohols. researchgate.netmdpi.commanchester.ac.uk

Exploration of Memory of Chirality Principles in Silyl Alcohol Transformations

The "memory of chirality" is a fascinating stereochemical phenomenon where the chiral information of a starting material is retained in the product, even though the original stereocenter is temporarily destroyed during the reaction. nih.govprinceton.eduscripps.edu This principle has been explored in the context of silyl alcohol transformations. For example, the iron salt-catalyzed Friedel-Crafts alkylation of chiral α-aryl alcohols containing a trimethylsilyl group has been found to proceed with retention of the hydroxyl group's configuration. nih.gov This stereochemical outcome is attributed to the β-silyl effect, where the trimethylsilyl group stabilizes a transient carbocation intermediate, thereby preserving the memory of the original chirality. nih.gov

Green Chemistry Principles in the Preparation of Silyl Ethers

The application of green chemistry principles to the synthesis of silyl ethers aims to develop more sustainable and environmentally friendly methods. A key focus is the use of catalysts that are sourced sustainably and avoid the need for rare or toxic metals. researchgate.netresearchgate.net

Dehydrogenative cross-coupling, which produces only hydrogen gas as a byproduct, is considered a particularly green method for forming silyl ethers. mdpi.com The use of inexpensive and benign catalysts, such as sodium hydroxide, for this transformation further enhances its green credentials. organic-chemistry.org Biocatalytic methods, as discussed earlier, are inherently green due to their use of renewable enzymes and mild reaction conditions. nih.govresearchgate.netresearchgate.netresearchgate.net

Furthermore, the development of photocatalytic methods that utilize visible light as an energy source represents a promising green approach. For example, a metal- and photocatalyst-free method for the sulfonylation of ketone-derived silyl enol ethers has been developed using an electron donor-acceptor (EDA) complex under visible light. rsc.org This method offers high atom economy and avoids the use of expensive and toxic transition-metal catalysts. rsc.org

Development of Recyclable Catalytic Systems for Silylation

Research has explored various solid supports, including polymers, silica (B1680970), and magnetic nanoparticles, to heterogenize catalysts for epoxide transformations. Porous organic polymers (POPs) have emerged as a promising platform for supporting catalysts due to their high surface area and tunable porosity. For instance, iridium catalysts supported on POPs have been developed for silylation reactions, demonstrating high efficiency and the ability to be recovered and reused for multiple cycles without significant loss of activity. researchgate.net Similarly, palladium catalysts immobilized on silica, such as SiliaCat® DPP-Pd, have shown high reactivity and reusability in various cross-coupling reactions, and this principle of silica-based support is applicable to creating recyclable catalysts for epoxide silylation. nsf.gov

Another effective strategy involves the use of ion-exchange resins. Amberlyst A-21, a basic anion-exchange resin, has been successfully employed as a recyclable catalyst for the opening of epoxide rings with cyanide sources, a key step towards β-hydroxynitriles which are precursors to silylated alcohols. researchgate.net The solid nature of the resin allows for easy filtration and reuse.

Furthermore, magnetic nanocatalysts, such as those based on an Fe₃O₄ core coated with silica and functionalized with a catalytic group, offer a highly efficient method for catalyst recovery. researchgate.net The magnetic core allows the catalyst to be separated from the reaction mixture using an external magnet. This approach has been demonstrated in the synthesis of related compounds, highlighting its potential for developing recyclable systems for the production of 2-Propanol, 1-(trimethylsilyl)-. researchgate.net The recyclability of these systems is a significant step towards more sustainable chemical manufacturing. For example, a cobalt(III)-ammonia complex has been shown to be a stable and efficient heterogeneous catalyst for epoxidation, with no significant drop in activity after 10 cycles. rsc.org Likewise, a heterodinuclear Mg(II)Co(II) catalyst used for the chemical recycling of polycarbonates back to epoxides could be reused four times without compromising its productivity or selectivity. nih.govresearchgate.net

| Catalyst System | Support Material | Key Features | Example of Recyclability | Reference |

| Iridium Catalyst | Porous Organic Polymer (POP) | High substrate scope, acceptorless dehydrogenative silylation. | Reused for at least seven cycles without apparent deactivation. | researchgate.net |

| Amberlyst A-21 | Polystyrene Resin | Mild and safe route to β-hydroxynitriles from epoxides. | Catalyst is recyclable. | researchgate.net |

| Fe₃O₄@SiO₂@chitosan@POCl₂-x | Magnetic Nanoparticles | Environmentally friendly, high efficiency, magnetic recovery. | Straightforward recovery and outstanding performance. | researchgate.net |

| Cobalt(III)-ammonia complex | Coordination Complex | Stable, efficient heterogeneous catalyst for epoxidation with air. | No significant drop in activity after 10 cycles. | rsc.org |

| Mg(II)Co(II) complex | - | High activity and selectivity in solid-state depolymerization. | Re-used four times without compromising productivity or selectivity. | nih.govresearchgate.net |

Solvent-Free and Environmentally Benign Reaction Protocols

The development of solvent-free and environmentally benign reaction protocols is a cornerstone of green chemistry. Traditional organic solvents often pose environmental and health risks, and their elimination can lead to safer, cleaner, and more efficient chemical processes. researchgate.net The synthesis of 2-Propanol, 1-(trimethylsilyl)-, and its precursors has been a target for such improvements.

A significant advancement is the implementation of solvent-free conditions for the ring-opening of epoxides with trimethylsilyl cyanide (TMSCN). researchgate.net Research has demonstrated that this reaction can proceed efficiently in the absence of a solvent, often with the aid of a catalyst. For example, a highly regioselective and rapid synthesis of β-hydroxynitriles from epoxides and TMSCN has been achieved using a catalytic amount of lithium perchlorate (B79767) under solvent-free conditions, affording products in high to quantitative yields. researchgate.net This protocol avoids the use of volatile and often toxic organic solvents.

In some cases, the reaction can be conducted without any catalyst at all. Catalyst-free and solvent-free methods have been developed for the cyanosilylation of various aldehydes with trimethylsilyl cyanide, showcasing the potential for similar catalyst-free approaches with epoxide substrates under the right conditions. figshare.com The reaction between bis(trimethylsilyl) sulfate (B86663) and potassium cyanide to produce the silylating agent itself can also be performed under solvent-free conditions, which simplifies the purification procedure. thieme-connect.de

Another green approach involves replacing conventional solvents with environmentally benign alternatives. Glycerol has been identified as an efficient and recyclable medium for the addition of thiols to nonactivated alkenes, a different but related reaction type. researchgate.net The use of such non-toxic, biodegradable, and recyclable solvents presents a promising avenue for the synthesis of 2-Propanol, 1-(trimethylsilyl)-. The reaction of epoxides with trimethylsilyl cyanide can also be catalyzed by a potassium cyanide/18-crown-6 (B118740) complex, which can be performed in various solvents, offering pathways to optimize for greener solvent choices. acs.org These methods, which minimize or eliminate the use of hazardous substances, represent a significant move towards more sustainable chemical synthesis.

| Reaction | Catalyst / Conditions | Key Features | Yield | Reference |

| Ring-opening of epoxides | Lithium Perchlorate (catalytic) / Solvent-free | Simple, rapid, highly regioselective green protocol. | High to quantitative | researchgate.net |

| Cyanosilylation of aldehydes | Catalyst-free / Solvent-free | High efficiency C-C bond formation without catalyst or solvent. | Not specified | figshare.com |

| Synthesis of silyl cyanides | Solvent-free | Reaction of bis(trimethylsilyl) sulfate and potassium cyanide. Simpler purification. | ~89% | thieme-connect.de |

| Addition of thiols to alkenes | Catalyst-free / Glycerol | Use of an efficient and recyclable solvent. | Good to excellent | researchgate.net |

| Ring-opening of epoxides | KCN / 18-crown-6 (catalytic) | Regiospecific and chemoselective opening of epoxides with TMSCN. | Not specified | acs.org |

Reactivity and Mechanistic Investigations of 2 Propanol, 1 Trimethylsilyl and Its Derivatives

Chemical Transformations Involving the Trimethylsilyl (B98337) Moiety

The trimethylsilyl group in 2-Propanol, 1-(trimethylsilyl)- is not merely a passive substituent. Its presence profoundly influences the molecule's reactivity, enabling a range of selective and mechanistically intriguing transformations.

Regioselective and Stereoselective Reactions

The strategic placement of a trimethylsilyl group can direct the outcome of chemical reactions with high precision, a concept known as regioselectivity and stereoselectivity. masterorganicchemistry.comquora.comyoutube.com In the context of silylated alcohols, this control is often demonstrated in reactions where new stereocenters are formed or existing ones are influenced.

One notable example is the Peterson olefination, a reaction that utilizes α-silyl carbanions to convert ketones and aldehydes into alkenes. wikipedia.orgorganic-chemistry.org The stereochemical outcome of this reaction can be controlled by the choice of acidic or basic conditions for the elimination of the intermediate β-hydroxysilane. wikipedia.org This allows for the selective formation of either cis- or trans-alkenes from the same precursor. wikipedia.org The reaction of an α-silyl carbanion with a carbonyl compound initially forms a diastereomeric mixture of β-hydroxysilanes. These intermediates can be separated, and their subsequent elimination under different conditions provides a powerful tool for stereoselective alkene synthesis. organic-chemistry.org

Furthermore, the hydrosilylation of unsaturated alcohols, followed by oxidation, provides a pathway to diols with high stereocontrol. nih.gov For instance, the intramolecular hydrosilylation of certain allyl and homoallyl alcohols, after protection of the hydroxyl group as a hydrosilane, can proceed with high diastereoselectivity to form cyclic siloxanes. Subsequent oxidation of the carbon-silicon bond yields 1,2- or 1,3-diols with specific stereochemistry. nih.gov

| Reaction | Substrate | Reagent | Product | Selectivity |

| Peterson Olefination | β-Hydroxysilane | Acid | trans-Alkene | Stereoselective |

| Peterson Olefination | β-Hydroxysilane | Base | cis-Alkene | Stereoselective |

| Hydrosilylation/Oxidation | Allyl Alcohol Derivative | 1. Hydrosilane, Pt-catalyst 2. H₂O₂ | 1,2-Diol | Diastereoselective |

| Hydrosilylation/Oxidation | Homoallyl Alcohol Derivative | 1. Hydrosilane, Pt-catalyst 2. H₂O₂ | 1,3-Diol | Diastereoselective |

Mechanistic Studies of Carbon-Silicon Bond Reactivity

The carbon-silicon (C-Si) bond, while generally stable, exhibits unique reactivity that is central to many synthetic transformations. The strength of the C-Si bond is slightly lower than that of a carbon-carbon bond, making it susceptible to cleavage under specific conditions. nih.gov

A key area of investigation has been the oxidative cleavage of the C-Si bond. This transformation is particularly efficient when the silicon atom is attached to an electronegative atom, such as oxygen in an alkoxy group. The Tamao-Kumada oxidation is a prime example, where the C-Si bond in organoalkoxysilanes is cleaved by hydrogen peroxide to form an alcohol. nih.gov Mechanistic studies suggest that the reaction is facilitated by the formation of a hypervalent silicon intermediate. nih.govwikipedia.org The presence of a fluoride (B91410) ion can significantly accelerate this oxidation by forming a pentacoordinate silicate, which is more susceptible to cleavage. nih.gov The reaction proceeds with retention of configuration at the carbon center. nih.gov

The "β-effect" of silicon describes the stabilization of a positive charge on a carbon atom that is beta to the silicon atom. scispace.com This hyperconjugative interaction involves the overlap of the C-Si σ-bonding orbital with the empty p-orbital of the carbocation, leading to enhanced stability. scispace.com This effect plays a crucial role in directing the regioselectivity of certain electrophilic reactions on vinylsilanes and related compounds.

Reactions of the Hydroxyl Functionality in Silylated Alcohols

The hydroxyl group in silylated alcohols like 2-Propanol, 1-(trimethylsilyl)- can undergo a variety of reactions, with its reactivity often being modulated by the presence of the adjacent silyl (B83357) group.

Protecting Group Strategies Utilizing Trimethylsilyl Ethers

One of the most widespread applications of the trimethylsilyl group is as a protecting group for alcohols. wikipedia.orgfiveable.me The conversion of an alcohol to a trimethylsilyl (TMS) ether renders it inert to a wide range of reagents, including Grignard reagents, strong bases, and many oxidizing and reducing agents. libretexts.orglibretexts.org This protection strategy is a cornerstone of multi-step organic synthesis, allowing for chemical manipulations on other parts of a molecule without affecting the hydroxyl group. youtube.com

The formation of TMS ethers is typically achieved by reacting the alcohol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (B128534) or imidazole (B134444). wikipedia.orglibretexts.org The base serves to neutralize the HCl generated during the reaction. libretexts.org More reactive silylating agents, like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), can be used for hindered alcohols. wikipedia.orgwikipedia.org

The stability of silyl ethers varies depending on the steric bulk of the substituents on the silicon atom. While TMS ethers are relatively labile and easily cleaved, bulkier silyl ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers offer greater stability. wikipedia.org This differential stability allows for selective deprotection, where one silyl ether can be removed while another remains intact. wikipedia.org

Deprotection of TMS ethers is commonly accomplished under acidic conditions or with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orglibretexts.org The high affinity of fluoride for silicon drives the cleavage of the silicon-oxygen bond. organic-chemistry.org Milder, more selective methods for deprotection have also been developed, including the use of catalytic amounts of trimethylsilyl bromide in methanol, which can cleave alkyl silyl ethers in the presence of aryl silyl ethers. rsc.orgpsu.edu

| Silyl Ether | Formation Reagent | Deprotection Condition | Relative Stability (Acidic) | Relative Stability (Basic) |

| TMS | TMSCl, Base | H₃O⁺ or F⁻ | 1 | 1 |

| TES | TESCl, Base | H₃O⁺ or F⁻ | 64 | 10-100 |

| TBS/TBDMS | TBDMSCl, Base | H₃O⁺ or F⁻ | 20,000 | ~20,000 |

| TIPS | TIPSCl, Base | H₃O⁺ or F⁻ | 700,000 | 100,000 |

| TBDPS | TBDPSCl, Base | H₃O⁺ or F⁻ | 5,000,000 | ~20,000 |

Oxidative Transformations of Trimethylsilyl Ethers to Carbonyl Compounds

Beyond their role as protecting groups, trimethylsilyl ethers can be directly converted into carbonyl compounds through oxidative deprotection. This transformation offers a valuable alternative to the direct oxidation of alcohols, particularly when chemoselectivity is required.

A variety of reagents have been developed for this purpose. For instance, a combination of IBX (2-iodoxybenzoic acid) and a catalytic amount of an acid like TsOH·H₂O can chemoselectively oxidize primary alkyl TBS ethers to aldehydes in the presence of other protecting groups. rsc.org Similarly, in situ generated tetraethylammonium (B1195904) superoxide (B77818) has been shown to be a mild and convenient reagent for the oxidative deprotection of trimethylsilyl ethers to their corresponding carbonyl compounds. tandfonline.com Another method employs periodic acid (HIO₃) in the presence of NaHSO₄·H₂O to efficiently oxidize TMS ethers to aldehydes and ketones. arkat-usa.org

The Rubottom oxidation provides a pathway to α-hydroxy carbonyl compounds from silyl enol ethers using peroxyacids. wikipedia.org The reaction proceeds through a siloxy oxirane intermediate, which rearranges to an α-siloxy carbonyl compound that is then hydrolyzed to the final product. wikipedia.org In some cases, the oxidation of silyl enol ethers can lead to cleavage of the double bond, depending on the reaction conditions. acs.org

Organometallic Reactions Facilitated by Silylated Alcohols

The interplay between the silyl and hydroxyl groups in molecules like 2-Propanol, 1-(trimethylsilyl)- can facilitate a range of organometallic reactions. Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles and bases that react with a wide array of electrophiles. libretexts.orglibretexts.orgmsu.edu

The presence of a silyl group can influence the reactivity and selectivity of these organometallic reactions. For example, in the context of the Peterson olefination, the use of α-silyl organomagnesium compounds is advantageous for isolating the intermediate β-hydroxysilanes because the strong magnesium-oxygen bond prevents immediate elimination. organic-chemistry.org

Silylated alcohols and their derivatives can also serve as precursors in tandem reactions involving organometallic species. For instance, a tandem Peterson olefination and asymmetric hydrogenation of β-hydroxy silanes has been developed using an iridium-N,P complex as a catalyst. rsc.org This reaction allows for the synthesis of chiral alkanes with high enantioselectivity. rsc.org

Metal-Catalyzed Coupling Reactions and Their Stereocontrol

While direct metal-catalyzed coupling reactions involving 2-propanol, 1-(trimethylsilyl)- are not extensively documented in readily available literature, the principles of such reactions can be inferred from related chemistries. Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. researchgate.net In the context of silylated alcohols, the silicon moiety can influence the reactivity and stereochemical outcome of these reactions.

For instance, the strategic placement of a trimethylsilyl group can direct the stereochemistry of subsequent reactions. Although specific examples for 2-propanol, 1-(trimethylsilyl)- are scarce, related studies on other silylated compounds demonstrate that the bulky trimethylsilyl group can exert significant steric hindrance, thereby controlling the facial selectivity of catalyst coordination and subsequent bond formation. This can be particularly relevant in reactions such as palladium-catalyzed allylic alkylations or Heck reactions, where the stereocenter bearing the silyl group can direct the incoming nucleophile or the migratory insertion step.

Future research could explore the utility of 2-propanol, 1-(trimethylsilyl)- and its derivatives in stereoselective coupling reactions. The development of chiral ligands that can work in concert with the directing effect of the trimethylsilyl group could lead to highly enantioselective transformations.

Nucleophilic Addition Reactions, e.g., Grignard Reagent Applications

Nucleophilic addition reactions are a cornerstone of organic synthesis, and Grignard reagents are exemplary nucleophiles for forming new carbon-carbon bonds. libretexts.org The reaction of a Grignard reagent with a carbonyl compound, such as a ketone or aldehyde, is a classic method for synthesizing alcohols. libretexts.org

In the context of 2-propanol, 1-(trimethylsilyl)-, its synthesis can be envisioned through the nucleophilic addition of a trimethylsilylmethyl Grignard reagent to acetone. The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org This is followed by a workup with a proton source, typically a dilute acid, to yield the final alcohol product. youtube.com

The reaction proceeds as follows:

Formation of the Grignard Reagent: Trimethylsilylmethyl chloride reacts with magnesium metal in an ether solvent to form trimethylsilylmethylmagnesium chloride.

Nucleophilic Addition: The Grignard reagent adds to the carbonyl group of acetone. The magnesium alkoxide intermediate is formed.

Protonation: The intermediate is treated with a weak acid to protonate the alkoxide, yielding 2-propanol, 1-(trimethylsilyl)-.

The presence of the trimethylsilyl group can influence the reactivity of the Grignard reagent. While Grignard reagents are strong bases, the silicon atom may modulate the nucleophilicity and basicity of the adjacent carbanion. libretexts.org It is also important to consider that Grignard reactions are sensitive to acidic protons and must be carried out under anhydrous conditions. lumenlearning.com

A variety of Grignard reagents can be added to ketones to produce tertiary alcohols. organic-chemistry.org The table below illustrates the expected products from the reaction of various Grignard reagents with acetone, a reaction analogous to the synthesis of 2-propanol, 1-(trimethylsilyl)-.

Table 1: Examples of Grignard Additions to Acetone

| Grignard Reagent | Ketone | Product |

|---|---|---|

| Methylmagnesium bromide | Acetone | tert-Butyl alcohol |

| Ethylmagnesium bromide | Acetone | 2-Methyl-2-butanol |

| Phenylmagnesium bromide | Acetone | 2-Phenyl-2-propanol |

Elucidation of Reaction Mechanisms and Characterization of Intermediates

The elucidation of reaction mechanisms for reactions involving organosilicon compounds often involves a combination of experimental and computational methods. For the nucleophilic addition of a trimethylsilylmethyl Grignard reagent to a ketone, the mechanism is generally accepted to proceed through a six-membered ring transition state, especially in non-polar solvents. libretexts.org

The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org Simultaneously, the nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon. This concerted process leads to the formation of a magnesium alkoxide intermediate.

Characterization of the intermediates in these reactions can be challenging due to their transient nature. However, techniques such as low-temperature NMR spectroscopy can sometimes be used to observe these species. For instance, the magnesium alkoxide intermediate formed after the addition of the Grignard reagent could potentially be characterized before the acidic workup.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state geometries and activation energies of these reactions. Such studies can help to rationalize the observed stereochemical outcomes and the influence of the trimethylsilyl group on the reaction pathway.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. organicchemistrydata.org

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy of 2-Propanol, 1-(trimethylsilyl)- is expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The trimethylsilyl (B98337) (TMS) group introduces a strong, characteristic signal, while the original propanol (B110389) backbone protons are shifted due to the presence of the silyl (B83357) ether.

The protons of the nine equivalent methyl groups on the silicon atom, -Si(CH₃)₃, would produce a sharp, intense singlet in the upfield region of the spectrum, typically around 0.1 ppm. acs.org This significant shielding is a hallmark of protons attached to silicon. The protons of the methyl group on the propanol backbone (C3) would appear as a doublet, split by the single proton on the adjacent methine carbon (C2). The methine proton (C2-H) would, in turn, be split by the protons on both adjacent carbons (C1 and C3), resulting in a multiplet. The two diastereotopic protons on the C1 carbon, adjacent to the silyloxy group, would likely appear as distinct signals within a multiplet, further split by the C2 proton. The hydroxyl proton of the parent alcohol is absent and is replaced by the TMS group, a key indicator of successful silylation. cas.org

Table 1: Predicted ¹H NMR Spectral Data for 2-Propanol, 1-(trimethylsilyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -Si(CH ₃)₃ | ~ 0.1 | Singlet (s) |

| -CH ₃ (C3) | ~ 1.1 - 1.3 | Doublet (d) |

| -CH ₂- (C1) | ~ 3.3 - 3.6 | Multiplet (m) |

| >CH - (C2) | ~ 3.8 - 4.1 | Multiplet (m) |

Note: Predicted values are based on general principles and data for structurally similar compounds. Actual values may vary depending on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of 2-Propanol, 1-(trimethylsilyl)-, each unique carbon atom will produce a single peak. nih.gov The chemical shifts are highly sensitive to the local electronic environment. researchgate.netomicsonline.org

The carbon atoms of the trimethylsilyl group would appear at a very high field (low ppm value), typically between 0 and 2 ppm. The carbons of the propanol moiety would be shifted compared to the parent 2-propanol molecule. The C1 carbon, being directly attached to the electronegative oxygen of the silyloxy group, would be significantly deshielded and appear at a lower field. The C2 carbon, also attached to an oxygen (the hydroxyl group), would be the most deshielded carbon in the aliphatic region. The C3 methyl carbon would be the most shielded of the propanol backbone carbons.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Propanol, 1-(trimethylsilyl)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -Si(C H₃)₃ | ~ 0 - 2 |

| -C H₃ (C3) | ~ 23 - 26 |

| >C H- (C2) | ~ 65 - 69 |

| -C H₂- (C1) | ~ 68 - 72 |

Note: Predicted values are based on general principles and data for structurally similar compounds. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques in Complex System Analysis

For complex molecules or to provide definitive structural confirmation, two-dimensional (2D) NMR experiments are employed. youtube.com These techniques distribute spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): A homonuclear COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For 2-Propanol, 1-(trimethylsilyl)-, a COSY spectrum would show cross-peaks connecting the C2 methine proton to the C1 methylene (B1212753) protons and the C3 methyl protons. This would unambiguously confirm the -CH(CH₃)-CH₂- connectivity of the propanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D technique correlates protons with the carbons to which they are directly attached. cas.orgyoutube.com An HSQC spectrum of the target molecule would show a correlation peak at the coordinates defined by the ¹H chemical shift and the ¹³C chemical shift for each C-H bond. This would definitively assign each proton signal to its corresponding carbon atom in the skeleton, for instance, linking the doublet at ~1.2 ppm to the carbon at ~24 ppm (the C3 methyl group).

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. nih.gov For volatile compounds or those that can be made volatile, coupling with gas chromatography (GC-MS) is a standard approach. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Alcohols

Alcohols are often derivatized before GC-MS analysis to increase their volatility and thermal stability. nih.govasu.edu Silylation, the replacement of an active hydrogen with a trimethylsilyl group, is a common and effective derivatization method. youtube.comnih.gov The analysis of 2-Propanol, 1-(trimethylsilyl)- by GC-MS would provide both a retention time from the GC, characteristic of the compound under specific column and temperature conditions, and a mass spectrum from the MS, which serves as a molecular fingerprint.

The mass spectrum is generated by the ionization and subsequent fragmentation of the molecule. The fragmentation pattern is predictable and provides valuable structural information. For trimethylsilyl ethers, characteristic fragmentation pathways include:

Loss of a methyl group: A prominent peak is expected at M-15, corresponding to the loss of a CH₃ radical from the trimethylsilyl group, leading to a stable silicon-containing cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is also a common pathway.

Rearrangements and further fragmentation: The initial fragment ions can undergo further rearrangements and fragmentation, leading to a series of smaller ions. The fragmentation of the silylated side chain often produces intense and identifying peaks in the spectrum. und.edu

Application of Advanced Mass Spectrometric Techniques (e.g., NALDI-MS, ESI-FT-ICR-MS/MS)

For more detailed and high-confidence analysis, advanced mass spectrometric techniques can be utilized.

Nanostructure-Initiator Mass Spectrometry (NALDI-MS): NALDI is a matrix-free desorption/ionization technique that can be advantageous for small molecule analysis, potentially reducing the background interference that can occur with traditional matrix-assisted laser desorption/ionization (MALDI). Its application could provide a clean mass spectrum of 2-Propanol, 1-(trimethylsilyl)- for accurate molecular weight determination.

Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR-MS): ESI is a soft ionization technique that typically generates protonated or adducted molecular ions with minimal fragmentation. pnnl.govnih.gov When coupled with an FT-ICR mass analyzer, it provides ultra-high mass resolution and accuracy. nih.gov This capability allows for the unambiguous determination of the elemental formula of the compound from its exact mass. Performing tandem mass spectrometry (MS/MS) on the isolated molecular ion would induce controlled fragmentation, yielding high-resolution fragment data that provides definitive structural information and confirms the connectivity of the silylated propanol.

Systematic Study of Fragmentation Patterns in Trimethylsilyl Derivatives

The analysis of trimethylsilyl (TMS) derivatives by mass spectrometry (MS), particularly in conjunction with gas chromatography (GC-MS), is a cornerstone of metabolic and chemical analysis. nih.govresearchgate.net The fragmentation of these derivatives under electron ionization (EI) follows predictable pathways that are highly diagnostic for the structure of the original molecule. nih.gov For 2-Propanol, 1-(trimethylsilyl)-, a secondary alcohol derivative, specific cleavage patterns are expected.

Trimethylsilylation increases the volatility and thermal stability of compounds like 2-propanol, making them suitable for GC-MS analysis. researchgate.net The mass spectral fragmentation of TMS ethers is dominated by cleavage events alpha to the oxygen atom and rearrangements involving the silicon atom. nih.govaminer.org

Key fragmentation pathways for 2-Propanol, 1-(trimethylsilyl)- include:

Alpha (α)-Cleavage: The cleavage of the C-C bond adjacent to the carbon bearing the trimethylsilyloxy group is a dominant process. For this compound, this would involve the loss of a methyl group, leading to a significant ion.

Loss of a Methyl Group from Silicon: A very common fragmentation for TMS derivatives is the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form a stable [M-15]⁺ ion. researchgate.net

Rearrangement Ions: The formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺ (m/z 73), is a hallmark of TMS derivatives. researchgate.net Additionally, a rearrangement can lead to the formation of the [(CH₃)₂SiOH]⁺ ion (m/z 75), which is highly characteristic of TMS ethers of alcohols. researchgate.net

Molecular Ion: The molecular ion (M⁺) peak for TMS ethers is often of low abundance or entirely absent from the spectrum. jst.go.jp

These fragmentation patterns provide a reliable fingerprint for identifying the compound and elucidating the structure of the original alcohol.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |

|---|---|---|

| 146 | [C₆H₁₆OSi]⁺ | Molecular Ion (M⁺), often weak or absent. |

| 131 | [M - CH₃]⁺ | Loss of a methyl radical from the trimethylsilyl group. |

| 103 | [M - C₃H₇]⁺ | Cleavage of the isopropyl group from the oxygen atom. |

| 75 | [(CH₃)₂SiOH]⁺ | Rearrangement ion, characteristic of TMS ethers of alcohols. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, a base peak in many TMS derivative spectra. |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. eag.comthermofisher.com For 2-Propanol, 1-(trimethylsilyl)-, the spectra are characterized by vibrations of the trimethylsilyl group and the core alkyl ether structure. The most significant change from the parent compound, 2-propanol, is the absence of the broad O-H stretching band (typically found around 3200-3500 cm⁻¹) and the appearance of strong Si-O and Si-C stretching bands. docbrown.info

Key vibrational modes for 2-Propanol, 1-(trimethylsilyl)- include:

Si-O-C Stretching: The asymmetric stretch of the Si-O-C bond is one of the most prominent features in the FTIR spectrum of silyl ethers, typically appearing as a strong band in the 1000-1110 cm⁻¹ region. gelest.com

Si-C Stretching and Bending: The trimethylsilyl group gives rise to characteristic bands. The symmetric deformation or "umbrella" mode of the Si(CH₃)₃ group appears around 1250 cm⁻¹. The Si-C stretching vibrations are observed in the 650-850 cm⁻¹ range. researchgate.netresearchgate.net

C-H Stretching and Bending: The stretching vibrations of the C-H bonds in the methyl and isopropyl groups are found in the 2850-2960 cm⁻¹ region, which is typical for alkanes. umd.edu Bending vibrations for these groups occur between 1350 and 1470 cm⁻¹. umd.edu

Raman spectroscopy provides complementary information. While FTIR is more sensitive to polar bonds like Si-O, Raman is often better for analyzing non-polar, symmetric bonds like Si-C and C-C. eag.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Method |

|---|---|---|

| 2850-2960 | C-H Asymmetric and Symmetric Stretching | FTIR/Raman |

| ~1470 | C-H Bending (Scissoring and Bending) | FTIR/Raman |

| ~1250 | Si-(CH₃)₃ Symmetric Deformation | FTIR |

| 1050-1100 | Si-O-C Asymmetric Stretching | FTIR (Strong) |

| 800-850 | Si-C Stretching / CH₃ Rocking | FTIR/Raman |

| ~750 | Si-C Stretching | FTIR/Raman |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ipinnovative.comanton-paar.com The method relies on the constructive interference of X-rays scattered by the electron clouds of atoms arranged in a periodic lattice, governed by Bragg's Law. anton-paar.com

For a compound like 2-Propanol, 1-(trimethylsilyl)-, which is a liquid at standard temperature and pressure, single-crystal XRD analysis is not routinely feasible. The analysis would require growing a suitable single crystal at low temperatures, a process that can be challenging.

However, structural data from crystalline silyl ethers reported in the literature provide valuable insight into the expected molecular geometry. acs.orgcdnsciencepub.comcdnsciencepub.com Studies on crystalline enol silyl ethers have revealed key structural parameters. For instance, the Si-O-C bond angle is typically larger than the tetrahedral angle, often found to be around 132.5°, indicating significant steric influence and possible electronic effects from the silicon atom. cdnsciencepub.comcdnsciencepub.com The Si-O bond lengths are also well-characterized. While direct XRD data for 2-Propanol, 1-(trimethylsilyl)- is not available, these findings from related structures allow for an accurate theoretical modeling of its solid-state conformation. acs.org

Hyphenated Analytical Techniques in the Study of Organosilicon Systems

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and provide a high degree of certainty in compound identification. ijpsjournal.comnih.gov For volatile and thermally stable organosilicon compounds like 2-Propanol, 1-(trimethylsilyl)-, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used hyphenated technique. ijarnd.comslideshare.net

In a typical GC-MS analysis, the sample mixture is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the GC column. ijarnd.com As 2-Propanol, 1-(trimethylsilyl)- elutes from the column, it enters the mass spectrometer. Here, it is ionized (typically by electron ionization), fragmented, and the resulting ions are separated based on their mass-to-charge ratio. nih.gov

The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides two independent data points, enabling highly confident identification and quantification of the analyte. ox.ac.uk This technique is particularly valuable in metabolomics, where TMS derivatization is used to analyze a wide range of metabolites in biological samples. mdpi.com

Other relevant hyphenated techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for such a volatile compound, LC-MS can be used, especially for less stable or higher molecular weight organosilicon compounds that are not amenable to GC. nih.govox.ac.uk

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique couples the separation power of GC with the functional group information from FTIR, providing complementary data to GC-MS. ijpsjournal.com

These hyphenated methods have revolutionized the analysis of complex chemical and biological systems, and they are central to the study of organosilicon compounds. nih.gov

Theoretical and Computational Chemistry Studies of 2 Propanol, 1 Trimethylsilyl

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations are fundamental tools for investigating the electronic structure and energy of molecules. Methods like ab initio Hartree-Fock and, more commonly, Density Functional Theory (DFT), are employed to model chemical systems with high accuracy. mdpi.com These calculations form the basis for understanding molecular geometry, reaction pathways, and spectroscopic properties. For a molecule like 2-Propanol, 1-(trimethylsilyl)-, DFT methods, particularly with hybrid functionals like B3LYP or M06-2X, are well-suited to provide a balance between computational cost and accuracy for predicting its characteristics. researchgate.netnih.gov

Elucidation of Molecular Geometries and Electronic Structures

Quantum chemical calculations can determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. aps.org For 2-Propanol, 1-(trimethylsilyl)-, these calculations would reveal precise bond lengths, bond angles, and dihedral angles. The geometry around the silicon atom is expected to be tetrahedral, similar to the central carbon of the propanol (B110389) backbone. uwec.edu The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, can also be elucidated, highlighting the influence of the electron-donating trimethylsilyl (B98337) group on the alcohol moiety.

Table 1: Predicted Molecular Geometry Parameters for 2-Propanol, 1-(trimethylsilyl)- This table presents expected values based on computational studies of analogous silylated alcohols and standard bond lengths.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | Si-O | ~1.65 Å |

| Bond Length | Si-C (methyl) | ~1.88 Å |

| Bond Length | O-C1 | ~1.43 Å |

| Bond Length | C1-C2 | ~1.53 Å |

| Bond Angle | C-Si-C | ~109.5° |

| Bond Angle | Si-O-C1 | ~120-130° |

| Bond Angle | O-C1-C2 | ~109.5° |

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including short-lived, high-energy transition states that are difficult to observe experimentally. nih.gov By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. researchgate.net

For instance, in the atmospheric degradation of silylated alcohols, a key reaction is hydrogen abstraction by hydroxyl radicals. nih.gov Computational studies using DFT can model this process for 2-Propanol, 1-(trimethylsilyl)-. Such a study would involve:

Locating Reactant and Product Complexes: Identifying the initial weakly-bound complex between the alcohol and the radical, and the final complex between the resulting radical and water.

Finding the Transition State (TS): Locating the saddle point on the potential energy surface corresponding to the highest energy barrier for the hydrogen abstraction. The geometry of the TS reveals the specific arrangement of atoms during the bond-breaking and bond-forming process. nih.gov

Calculating Activation Energies: Determining the energy difference between the reactant complex and the transition state. This allows for the prediction of reaction rates and the identification of the most likely site of attack (e.g., abstraction from the C-H at the secondary carbon vs. from a methyl group on the silicon). nih.gov

These computational investigations provide a mechanistic understanding at an atomic level, explaining the reactivity and degradation pathways of the compound. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. springernature.commdpi.com For a flexible molecule like 2-Propanol, 1-(trimethylsilyl)-, MD simulations can explore its conformational landscape by simulating the atomic motions based on a force field. nih.gov

The key rotational bonds (dihedrals) in this molecule are around the Si-O, O-C1, and C1-C2 bonds. An MD simulation would track the trajectories of all atoms over nanoseconds, revealing the preferred conformations and the energy barriers between them. Studies on related silyloxycyclohexanes have shown that the bulky silyl (B83357) group significantly influences conformational equilibria, sometimes favoring conformations that would otherwise be considered sterically hindered. nih.govacs.org In the case of 2-Propanol, 1-(trimethylsilyl)-, MD simulations would clarify the rotational preferences and the interplay between the isopropyl group and the large trimethylsilyl moiety.

Structure-Reactivity Relationship Studies in Silylated Compounds

The introduction of a trimethylsilyl (TMS) group significantly alters the reactivity of an alcohol. Silylation is a common protection strategy in organic synthesis, but the TMS group also electronically and sterically modifies the molecule. colostate.edu

Computational studies can quantify these effects to establish structure-reactivity relationships. For example, the silylation of an alcohol can enhance the reactivity of the substrate in certain subsequent reactions. mdpi.com This can be attributed to factors like the formation of strong silicon-fluorine or silicon-oxygen bonds in the transition state of a reaction. Conversely, the steric bulk of the TMS group can direct reactions to specific sites or hinder reactions altogether. gelest.comacs.org In the case of 2-Propanol, 1-(trimethylsilyl)-, the TMS group increases the steric hindrance around the oxygen atom while also influencing the acidity of the hydroxyl proton of the parent alcohol (before silylation) and the nucleophilicity of the resulting silyl ether oxygen.

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods are increasingly used to predict and interpret various types of spectra, which is crucial for compound identification. arxiv.org

NMR Spectroscopy: Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. mdpi.com For 2-Propanol, 1-(trimethylsilyl)-, such calculations would predict distinct signals for the trimethylsilyl protons, the methine proton, the methylene (B1212753) protons, and the methyl protons of the isopropyl group, aiding in the assignment of experimental spectra. nih.gov

Mass Spectrometry (MS): The prediction of electron ionization (EI) mass spectra is a more complex challenge that can be addressed with quantum chemistry-based methods like QCEIMS. escholarship.org These simulations model the fragmentation pathways of the molecular ion, predicting the m/z values and relative intensities of the resulting fragments. For silylated compounds, characteristic fragments involving the TMS group (e.g., at m/z 73) are common, and their formation can be rationalized through computational modeling. escholarship.org

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical infrared (IR) spectrum. frontiersin.org This is useful for identifying characteristic peaks, such as the Si-O-C stretching vibrations, and understanding how silylation affects the spectrum compared to the parent alcohol.

Table 2: Application of Computational Methods to Spectroscopic Analysis

| Spectroscopic Technique | Computational Method | Predicted Information | Relevance to 2-Propanol, 1-(trimethylsilyl)- |

|---|---|---|---|

| NMR | DFT with GIAO | Chemical shifts (¹H, ¹³C) | Aids in assigning signals for TMS, CH, CH₂, and CH₃ groups. |

| Mass Spectrometry | QCEIMS / Ab initio MD | Fragmentation patterns, m/z values | Rationalizes the formation of characteristic silyl fragments. escholarship.org |

| Infrared (IR) | DFT (Harmonic/Anharmonic) | Vibrational frequencies and intensities | Identifies key functional group vibrations like Si-O-C stretch. frontiersin.org |

Future Research Directions for 2 Propanol, 1 Trimethylsilyl

Exploration of Emerging Synthetic Routes and Sustainable Methodologies

The synthesis of 2-Propanol, 1-(trimethylsilyl)- and related silyl (B83357) ethers is a cornerstone of organosilicon chemistry, traditionally serving as a method for protecting alcohol functionalities during complex organic syntheses. bohrium.comresearchgate.netresearcher.lifewikipedia.org Future research is increasingly focused on developing greener and more sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Emerging synthetic strategies are moving away from classical methods that often employ stoichiometric amounts of activating agents and chlorinated solvents. Key areas of future investigation include:

Catalytic Silylation: The development and optimization of catalytic systems for the silylation of diols like 1,2-propanediol are of significant interest. Research into the use of catalysts such as molecular iodine, which can activate silylating agents like hexamethyldisilazane (B44280) (HMDS) under neutral conditions, presents a greener alternative to traditional methods. organic-chemistry.orgscispace.com Further exploration of organocatalysts, including N-heterocyclic carbenes and proazaphosphatranes, could lead to highly efficient and selective metal-free silylation reactions. organic-chemistry.org

Hydrosilanes as Silylating Agents: The use of hydrosilanes in place of chlorosilanes represents a significant step towards more sustainable synthesis. mdpi.com Dehydrogenative coupling reactions between diols and hydrosilanes, catalyzed by transition metals or metal-free catalysts, are highly atom-economical, producing only hydrogen gas as a byproduct. mdpi.com Future work will likely focus on expanding the range of catalysts for this transformation and understanding the reaction mechanisms to improve selectivity for monosilylation.

Alternative Solvents and Reaction Conditions: A major thrust in green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. researchgate.netnih.govkrishisanskriti.orgorientjchem.orgresearchgate.net Research into conducting the synthesis of 2-Propanol, 1-(trimethylsilyl)- in green solvents such as ionic liquids, supercritical fluids, or even water, where possible, is a promising avenue. orientjchem.org Additionally, solvent-free reaction conditions, potentially utilizing microwave or ultrasonic irradiation to accelerate the reaction, are being explored to further enhance the sustainability of the process. mdpi.com

A comparative look at traditional versus emerging silylation methods highlights the trend towards sustainability:

| Feature | Traditional Silylation (e.g., Silyl Chloride) | Emerging Sustainable Silylation |

| Silylating Agent | R₃SiCl | R₃SiH, (R₃Si)₂NH |

| Byproduct | HCl (corrosive, requires base) | H₂ (benign), NH₃ |

| Catalyst | Often stoichiometric base (e.g., imidazole (B134444), pyridine) | Catalytic amounts of metals, organocatalysts, or iodine |

| Solvent | Dichloromethane (B109758), DMF | Greener solvents or solvent-free |

| Atom Economy | Lower | Higher |

Application of Advanced Characterization Techniques for Dynamic and Complex Systems

While standard characterization techniques like NMR and mass spectrometry are routinely used to confirm the structure of 2-Propanol, 1-(trimethylsilyl)-, future research will benefit from the application of more advanced analytical methods. nih.govnist.gov These techniques are crucial for studying the compound in dynamic reaction environments and within complex matrices.

Dynamic NMR (DNMR) Spectroscopy: The hydroxyl and silyl ether groups in 2-Propanol, 1-(trimethylsilyl)- can participate in exchange processes, such as intermolecular silyl group transfer or proton exchange. DNMR techniques, including 2D exchange spectroscopy (EXSY), can be employed to study the kinetics and mechanisms of these dynamic processes. libretexts.org Varying the temperature during NMR analysis can help to slow down or speed up these exchanges, providing valuable information about the energy barriers and intermediates involved. libretexts.org This is particularly relevant for understanding its behavior as a protecting group and in polymerization reactions.

In-situ Reaction Monitoring: Techniques like in-situ FTIR and Raman spectroscopy, coupled with reaction calorimetry, can provide real-time data on the formation of 2-Propanol, 1-(trimethylsilyl)-. This allows for a detailed understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. nih.gov The ability to monitor the reaction as it happens avoids potential issues with sample workup and provides a more accurate picture of the reaction profile.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is invaluable for the precise mass determination and structural elucidation of silylated compounds and their reaction products. nih.gov Future applications could involve using techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) to probe the fragmentation patterns of the protonated or sodiated molecule, yielding insights into its structure and bonding. This can be particularly useful in identifying the products of side reactions or degradation pathways.

Expansion of Applications in Sustainable Chemistry and Novel Material Discovery

Beyond its traditional role as a protecting group, 2-Propanol, 1-(trimethylsilyl)- and similar structures are finding new applications in sustainable chemistry and materials science. wikipedia.org

Monomers for Degradable Polymers: Silyl ethers are key components in the synthesis of poly(silyl ether)s (PSEs), a class of polymers known for their degradability. mdpi.com The Si-O bond is susceptible to hydrolysis, allowing these materials to break down under specific conditions, which is advantageous for creating environmentally benign materials. Future research will likely explore the copolymerization of 2-Propanol, 1-(trimethylsilyl)- (after conversion to a suitable difunctional monomer) with other monomers to create new polymers with tailored properties, such as controlled degradation rates and specific thermal or mechanical characteristics.

Precursors for Novel Materials: The reactivity of the hydroxyl and silyl ether groups can be harnessed to graft this molecule onto surfaces or incorporate it into larger supramolecular structures. This could lead to the development of new materials with tailored surface properties, such as modified silica (B1680970) for chromatography or functionalized nanoparticles. The ability to control the surface chemistry at a molecular level is critical for applications in catalysis, sensing, and biomedical devices.

Enhanced Integration of Computational and Experimental Approaches in Organosilicon Research

The synergy between computational chemistry and experimental work is becoming increasingly vital for accelerating research and development in organosilicon chemistry. scilit.comnih.govmdpi.com

Predicting Reaction Pathways and Selectivity: Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms for the synthesis of 2-Propanol, 1-(trimethylsilyl)-. researchgate.netresearchgate.netrsc.orgarxiv.org By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction pathways and understand the factors controlling regioselectivity (i.e., silylation at the primary vs. secondary alcohol of the parent diol). This computational insight can guide the design of more efficient and selective catalysts and reaction conditions, reducing the amount of trial-and-error experimentation required. nih.gov

Modeling Spectroscopic and Physicochemical Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts. smu.edu The NMR/ab initio/IGLO method, for example, can be used to calculate chemical shifts that, when compared with experimental data, help to confirm structural assignments, especially in complex systems or for transient species. smu.edu Furthermore, properties like bond energies, charge distributions, and molecular orbitals can be calculated to provide a deeper understanding of the molecule's reactivity and stability.

Accelerated Discovery of Materials and Applications: Integrating computational screening with high-throughput experimental workflows can dramatically accelerate the discovery of new materials and applications. scilit.comnih.gov For instance, computational models could be used to predict the properties of polymers derived from 2-Propanol, 1-(trimethylsilyl)-, allowing researchers to screen vast virtual libraries of potential structures and identify promising candidates for synthesis and testing. This integrated approach creates a feedback loop where experimental results are used to refine and improve the predictive power of the computational models. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Propanol, 1-(trimethylsilyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via silylation of 2-propanol derivatives using trimethylsilyl (TMS) agents like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine). Kinetic studies suggest that low temperatures (0–5°C) and anhydrous conditions minimize side reactions (e.g., hydrolysis of the TMS group) . For sterically hindered substrates, prolonged reaction times (12–24 hours) may improve yields. Characterization via H NMR should confirm the TMS peak at δ 0.1–0.3 ppm and the absence of residual hydroxyl protons .

Q. How can researchers reliably characterize the purity of 2-Propanol, 1-(trimethylsilyl)-?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection and Si NMR for silicon-specific bonding analysis. NIST-standardized databases provide reference spectra for cross-validation . For non-volatile impurities, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) is recommended. Quantify impurities against a calibrated external standard .

Advanced Research Questions

Q. What are the thermodynamic stability profiles of 2-Propanol, 1-(trimethylsilyl)- under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Data from NIST’s Chemistry WebBook indicate that the TMS group hydrolyzes rapidly in acidic conditions (pH < 3), releasing 2-propanol and trimethylsilanol . Neutral or alkaline conditions (pH 7–9) enhance stability. Store the compound at ≤4°C under inert gas (argon/nitrogen) to prevent moisture-induced degradation.

Q. How do steric and electronic effects of the TMS group influence reaction pathways in catalytic systems?

- Methodological Answer : The TMS group acts as a steric shield and electron donor. In Diels-Alder reactions, it increases dienophile reactivity by lowering the LUMO energy, as demonstrated in cycloadditions with furan derivatives . Computational modeling (DFT/B3LYP) can quantify these effects by comparing activation energies of TMS-modified vs. unmodified substrates. Experimental validation via kinetic isotope effect (KIE) studies is advised .

Q. What analytical challenges arise in distinguishing 2-Propanol, 1-(trimethylsilyl)- from its structural isomers?

- Methodological Answer : Isomeric separation requires chiral stationary-phase GC or HPLC. For example, use a β-cyclodextrin column with a hexane/isopropanol mobile phase (95:5 v/v). Mass spectrometry fragmentation patterns (e.g., m/z 103 [TMS] and m/z 45 [CHO]) provide additional differentiation . Cross-reference retention indices with NIST’s GC database to resolve ambiguities .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.